molecular formula C17H22BrClN4O B2637911 5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide CAS No. 1375223-16-7

5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide

Cat. No.: B2637911
CAS No.: 1375223-16-7
M. Wt: 413.74
InChI Key: MNEWRRWFAJZSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as a pyrazole ring with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyridine derivatives and pyrazole-containing molecules. Examples are:

Uniqueness

What sets 5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide apart is its specific combination of substituents, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-2-chloro-N-(2,5-ditert-butylpyrazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrClN4O/c1-16(2,3)12-8-13(23(22-12)17(4,5)6)21-15(24)11-7-10(18)9-20-14(11)19/h7-9H,1-6H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWRRWFAJZSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.